N-cyclododecyl-2-phenoxyacetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31NO2 |
|---|---|
Molecular Weight |
317.5g/mol |
IUPAC Name |
N-cyclododecyl-2-phenoxyacetamide |
InChI |
InChI=1S/C20H31NO2/c22-20(17-23-19-15-11-8-12-16-19)21-18-13-9-6-4-2-1-3-5-7-10-14-18/h8,11-12,15-16,18H,1-7,9-10,13-14,17H2,(H,21,22) |
InChI Key |
AABQOEXETDTNJN-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclododecyl 2 Phenoxyacetamide
Retrosynthetic Analysis and Strategic Design of Synthetic Routes
Retrosynthetic analysis of N-cyclododecyl-2-phenoxyacetamide identifies two primary bond disconnections that simplify the target molecule into readily available or synthetically accessible precursors. The most logical disconnections are the amide bond and the ether bond.
Amide Bond Disconnection: Cleavage of the amide bond between the cyclododecyl group and the acetyl moiety leads to two key precursors: cyclododecylamine (B73247) and phenoxyacetic acid . This is the most common and direct approach, as the formation of amide bonds is a well-established and versatile transformation in organic synthesis.
Ether Bond Disconnection: Alternatively, disconnecting the ether linkage in the phenoxyacetic acid fragment reveals phenol (B47542) and a hypothetical N-cyclododecyl-2-chloroacetamide intermediate. This route is also viable but may present challenges in the selective synthesis of the chloroacetamide precursor.
Based on this analysis, the most strategically sound synthetic route involves the coupling of phenoxyacetic acid and cyclododecylamine.
Amide Bond Formation Strategies in this compound Synthesis
The central reaction in synthesizing this compound is the formation of the amide bond. This can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid group of phenoxyacetic acid to facilitate nucleophilic attack by the sterically hindered cyclododecylamine.
One of the most common laboratory methods involves the conversion of phenoxyacetic acid to a more reactive acyl chloride. vdoc.publookchem.com This is typically achieved by treating phenoxyacetic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vdoc.pub The resulting phenoxyacetyl chloride is highly electrophilic and readily reacts with cyclododecylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. lookchem.comgoogleapis.com
Alternatively, direct coupling of the carboxylic acid and amine can be mediated by a variety of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate amide bond formation under mild conditions. ajchem-a.com More modern and highly efficient coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also employed to achieve high yields, especially when dealing with challenging substrates. growingscience.com Catalytic methods, including those using boric acid derivatives or enzymatic approaches with lipases, represent greener and more advanced alternatives, minimizing waste and often proceeding under mild conditions. mdpi.compurdue.edu
The reaction between an amine and a carboxylic acid to form an amide is a condensation reaction that is fundamental in organic and biological chemistry. mdpi.com
Table 1: Comparison of Amide Formation Methods
| Method | Activating Agent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, high yield | Harsh reagents, generation of acidic byproduct |
| Carbodiimide (B86325) Coupling | DCC, EDC with DMAP | Mild conditions, good yields | Byproduct removal can be difficult (e.g., DCU) |
| Phosphonium/Uronium Salts | HATU, HBTU | High efficiency, fast reaction times, suitable for hindered amines | High cost of reagents |
| Catalytic Amidation | Boric acid derivatives, enzymes (e.g., Lipase) | Green, mild conditions, high atom economy | May require specific solvents or longer reaction times, substrate scope can be limited |
Ether Linkage Formation Approaches in this compound Synthesis
The phenoxyacetic acid precursor is itself synthesized by forming an ether bond. The most prevalent method for this is the Williamson ether synthesis . just.edu.joresearchgate.netbuu.ac.th This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
In a typical procedure, phenol is deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic sodium or potassium phenoxide. buu.ac.thgoogle.com This phenoxide then reacts with an α-haloacetic acid derivative, most commonly sodium chloroacetate (B1199739) or ethyl chloroacetate, via an SN2 mechanism. researchgate.netbuu.ac.th If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step with an acid or base is required to yield the free phenoxyacetic acid. researchgate.net The reaction is often carried out in a polar solvent and may require heating to proceed at a reasonable rate. researchgate.netgoogle.com Solvent-free conditions have also been developed as a greener alternative. buu.ac.th
Cyclododecyl Ring Introduction Methodologies
The introduction of the twelve-membered cyclododecyl ring is accomplished through the synthesis of its amine derivative, cyclododecylamine. This precursor is most commonly prepared from cyclododecanone (B146445) , a commercially available ketone. chemicalbook.comlookchem.com
A primary route to cyclododecylamine is through reductive amination of cyclododecanone. google.comresearchgate.net This process involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent and a catalyst. The initial reaction forms an enamine or imine intermediate, which is then reduced to the primary amine. Catalysts for this transformation can be based on nickel, platinum, or, more recently, earth-abundant metals like iron. lookchem.comthieme-connect.de
Another significant method involves the formation of cyclododecanone oxime by reacting cyclododecanone with hydroxylamine. chemicalbook.comlookchem.com The resulting oxime can then be reduced to cyclododecylamine using various reducing agents, such as sodium in alcohol or catalytic hydrogenation. chemicalbook.com
Precursor Chemistry and Reagent Selection
Derivatization of Phenoxyacetic Acid and Related Precursors
Phenoxyacetic acid is a white solid crystalline compound. saudijournals.com While it can be used directly in catalyzed coupling reactions, its derivatization can significantly enhance reactivity for amide formation. As previously mentioned, the most common derivative is phenoxyacetyl chloride , formed by reacting phenoxyacetic acid with thionyl chloride. vdoc.publookchem.com This acyl chloride is a highly reactive liquid that readily undergoes nucleophilic acyl substitution with amines. lookchem.com
Another approach is the conversion of phenoxyacetic acid to an active ester. For instance, reaction with ethyl chloroacetate not only forms the ether linkage but also provides an ester, which can then undergo aminolysis with cyclododecylamine. This esterification can serve as a protecting group strategy for the carboxylic acid during other transformations or be used directly in amidation. Various substituted phenoxyacetic acids can also be prepared to create analogues of the target molecule, often starting from substituted phenols using the Williamson ether synthesis. researchgate.netresearchgate.net
Synthesis and Reactivity of Cyclododecylamine and Related Cyclododecyl Building Blocks
Cyclododecylamine is a primary amine attached to a large, flexible 12-membered ring. chemicalbook.comresearchgate.net It can be synthesized from several cyclododecyl building blocks. The primary industrial precursor is cyclododecanone, which is derived from the cyclotrimerization of butadiene. thieme-connect.de Cyclododecanone can be converted to cyclododecylamine via reductive amination or through its oxime derivative. chemicalbook.comgoogle.com Alternatively, cyclododecanol (B158456) can be a starting point for amination reactions. chemicalbook.comlookchem.com
As a primary amine, cyclododecylamine exhibits typical nucleophilic character, though its reactivity can be tempered by the steric bulk of the C₁₂ ring. It readily participates in acylation reactions with activated carboxylic acid derivatives like acyl chlorides to form amides. google.comgoogleapis.com It also reacts with other electrophiles; for example, its reaction with propylene (B89431) oxide is a key step in the synthesis of the fungicide Dodemorph. chemicalbook.com The amine's basicity is characteristic of cycloaliphatic amines, allowing it to form salts with acids, a property that can be exploited for purification. vdoc.pubchemicalbook.com
Table 2: Properties of Key Precursors
| Compound | Formula | Molar Mass (g/mol) | Appearance | Key Synthetic Route |
|---|---|---|---|---|
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | White crystalline solid | Williamson ether synthesis from phenol and a chloroacetate |
| Phenoxyacetyl Chloride | C₈H₇ClO₂ | 170.59 | Clear to yellow liquid | Chlorination of phenoxyacetic acid with SOCl₂ |
| Cyclododecanone | C₁₂H₂₂O | 182.31 | White solid | Oxidation of cyclododecanol or from cyclododecatriene |
| Cyclododecylamine | C₁₂H₂₅N | 183.34 | Clear, slightly yellow liquid or low-melting solid | Reductive amination of cyclododecanone |
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the choice of solvent, temperature, and the molar ratio of reactants and reagents.
The synthesis of this compound generally involves the acylation of cyclododecylamine with a phenoxyacetylating agent. A common method is the reaction of phenoxyacetic acid with cyclododecylamine in the presence of a coupling agent.
Key Research Findings:
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Aprotic solvents of varying polarity, such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), are often screened. In similar amidation reactions, THF has been shown to be an effective solvent, sometimes leading to higher yields compared to more polar solvents like DMF or less polar ones like CH2Cl2. researchgate.net
Temperature Control: The reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired by-products. For many amidation reactions, a temperature range of 10-15°C has been found to be optimal for achieving a good balance between reaction speed and selectivity. researchgate.net
Reactant Stoichiometry: The molar ratio of the reactants can impact the yield. Using a slight excess of the amine component (cyclododecylamine) has been shown to improve the yield in some cases. For instance, increasing the amine equivalent from 1.0 to 1.2 has resulted in a significant increase in product yield. researchgate.net
Coupling Agents: The choice of coupling agent is paramount for efficient amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid.
Interactive Data Table: Optimization of Amidation Reaction Conditions
The following table summarizes the optimization of reaction conditions for a model amidation reaction, which can be extrapolated for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Amine (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | Water | 25 | 1.0 | 6 | Trace |
| 2 | Water | 10-15 | 1.0 | 6 | 25 |
| 3 | DMF | 25 | 1.0 | 6 | Trace |
| 4 | DMF | 10-15 | 1.0 | 6 | 18 |
| 5 | CH2Cl2 | 10-15 | 1.0 | 7 | 55 |
| 6 | Ethanol | 10-15 | 1.0 | 7 | 70 |
| 7 | THF | 10-15 | 1.0 | 7 | 80 |
| 8 | THF | 10-15 | 1.2 | 7 | 89 |
| 9 | THF | 10-15 | 1.2 | 10 | 89 |
Data adapted from a model amidation reaction for the synthesis of 2-iminothiazoles. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, several green chemistry strategies can be employed.
Key Green Chemistry Approaches:
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives such as water, ethanol, or supercritical carbon dioxide (scCO2) is a key focus. mdpi.com While water can be a challenging solvent for this specific reaction due to the low solubility of the reactants, the use of phase-transfer catalysts or co-solvents can be investigated.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This includes the use of recyclable catalysts to minimize waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The classical synthesis of amides from carboxylic acids and amines using coupling agents often has a lower atom economy due to the formation of by-products. Alternative methods, such as the direct amidation of esters with amines, can offer a higher atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted and ultrasound-assisted synthesis are innovative techniques that can often accelerate reactions, leading to shorter reaction times and reduced energy usage. researchgate.net
Solvent-Free Reactions: Whenever possible, performing reactions without a solvent (neat) can significantly reduce waste. Mechanochemical methods, such as grinding or ball-milling, can facilitate solvent-free reactions. mdpi.com
Comparative Analysis of Total Chemical Synthesis Routes for Phenoxyacetamide Derivatives
Several synthetic routes can be envisioned for the synthesis of phenoxyacetamide derivatives like this compound. A comparative analysis of these routes is essential to select the most efficient, scalable, and environmentally benign method.
The most common approach involves the reaction of a phenoxyacetic acid derivative with an amine. nih.gov However, variations in the activating agent for the carboxylic acid or the nature of the phenoxyacetylating agent can define different synthetic strategies.
Common Synthetic Routes:
Carbodiimide-Mediated Coupling: This is a widely used method that involves reacting phenoxyacetic acid with cyclododecylamine in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). analis.com.my An additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) is often used to improve efficiency and reduce side reactions. analis.com.my
Acyl Chloride Route: Phenoxyacetic acid can be converted to the more reactive phenoxyacetyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride then readily reacts with cyclododecylamine to form the desired amide. This method is often high-yielding but can be less desirable from a green chemistry perspective due to the use of hazardous reagents.
Ester Aminolysis: This method involves the reaction of an ester of phenoxyacetic acid, such as methyl phenoxyacetate (B1228835) or ethyl phenoxyacetate, with cyclododecylamine. This reaction may require heating or the use of a catalyst to proceed at a reasonable rate.
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Synthetic Route | Reagents | Advantages | Disadvantages | Typical Yield Range (%) |
| Carbodiimide-Mediated Coupling | Phenoxyacetic acid, Cyclododecylamine, EDC/DCC, HOBt/DMAP | Mild reaction conditions, High yields, Good functional group tolerance | Formation of urea (B33335) by-products, Cost of coupling agents | 70-95 |
| Acyl Chloride Route | Phenoxyacetic acid, SOCl2/Oxalyl chloride, Cyclododecylamine, Base | High reactivity of acyl chloride, Often high yields | Use of hazardous and corrosive reagents, Formation of HCl by-product | 80-98 |
| Ester Aminolysis | Phenoxyacetate ester, Cyclododecylamine | Higher atom economy, Avoids corrosive reagents | May require higher temperatures or catalysts, Can be slower | 60-90 |
High Resolution Structural Elucidation and Conformational Analysis of N Cyclododecyl 2 Phenoxyacetamide
Advanced Spectroscopic Techniques for Comprehensive Structural Assignment
A combination of high-resolution spectroscopic methods is indispensable for the unambiguous structural elucidation of N-cyclododecyl-2-phenoxyacetamide. These techniques provide complementary information, allowing for a detailed mapping of the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would provide a wealth of information.
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the cyclododecyl ring, the phenoxy group, and the acetamide (B32628) linkage. The protons on the cyclododecyl ring would likely appear as a complex multiplet in the upfield region, while the aromatic protons of the phenoxy group would resonate in the downfield region. The methylene (B1212753) protons of the acetamide group and the methine proton on the cyclododecyl ring attached to the nitrogen would also exhibit characteristic chemical shifts.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be readily identifiable by its characteristic downfield chemical shift.
Two-dimensional NMR techniques are crucial for assembling the molecular structure. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the phenoxyacetamide moiety to the cyclododecyl ring. The conformational behavior of the flexible cyclododecyl ring and the rotation around the amide bond can also be investigated using variable temperature NMR studies. scielo.brscielo.org.co
Expected ¹H NMR Data for this compound in CDCl₃
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet | 5H |
| -O-CH₂- | ~4.5 | Singlet | 2H |
| -NH-CH- | ~4.0 | Multiplet | 1H |
| Cyclododecyl-CH₂ | 1.2 - 1.8 | Multiplet | 22H |
Expected ¹³C NMR Data for this compound in CDCl₃
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~168 |
| Aromatic C-O | ~158 |
| Aromatic C-H | 114 - 130 |
| -O-CH₂- | ~67 |
| -NH-CH- | ~50 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. ub.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. chemrxiv.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺.
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. diva-portal.org The fragmentation of the this compound ion would likely involve cleavage of the amide bond, the ether linkage, and fragmentation of the cyclododecyl ring. These fragmentation pathways help to confirm the connectivity of the different structural motifs within the molecule.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. rsc.org These two techniques are often complementary. nih.govd-nb.info
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The C-O stretching of the ether linkage and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule would also be observable.
Raman spectroscopy would also provide a characteristic fingerprint of the molecule, with strong signals often observed for the symmetric vibrations of the aromatic ring. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.combdu.ac.in
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Amide I) | ~1650 | ~1650 |
| N-H Bend (Amide II) | ~1550 | Weak or absent |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure would reveal the conformation of the large and flexible cyclododecyl ring, which can adopt various low-energy conformations. rsc.org It would also elucidate the planarity of the amide bond and the relative orientation of the phenoxy and cyclododecyl groups. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice, can be identified and characterized. d-nb.infomdpi.com
Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)
The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), depends on whether this compound is chiral. rsc.orgmdpi.com Based on its chemical structure, this compound does not possess a stereocenter and is therefore achiral. However, it is conceivable that certain stable conformations of the flexible cyclododecyl ring could be chiral. If such conformers were present in unequal amounts or if their interconversion were slow, the molecule could exhibit chiroptical properties. nih.govnih.gov
In the event that enantiomers or stable chiral conformers could be resolved, chiroptical spectroscopy would be a powerful tool for their stereochemical characterization. Electronic Circular Dichroism (ECD) would provide information about the stereochemistry around chromophores, such as the phenyl ring. Vibrational Circular Dichroism (VCD) would offer stereochemical information on the entire molecule through the differential absorption of left and right circularly polarized infrared light.
Computational and Theoretical Investigations of N Cyclododecyl 2 Phenoxyacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of the electronic makeup of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular structure, yielding information about electron distribution, molecular orbital energies, and other key properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density, which is a simpler function to handle than the complex wavefunctions of traditional ab initio methods. For a molecule like N-cyclododecyl-2-phenoxyacetamide, DFT can be used to optimize its three-dimensional geometry and compute critical electronic properties.
A key output of DFT calculations is the description of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, whereas a small gap indicates a more reactive species.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. While specific DFT studies on this compound are not widely available in public literature, the methodology allows for the prediction of these values. The table below illustrates the kind of data that would be generated from such a study, using typical values for similar organic molecules as a reference.
| Reactivity Descriptor | Formula | Typical Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential (IP) | IP ≈ -EHOMO | 6.5 eV | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | 1.2 eV | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | 3.85 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | 2.65 | A measure of resistance to change in electron distribution. |
These descriptors provide a quantitative forecast of how this compound might behave in chemical reactions, guiding further experimental work.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. mdpi.com
For this compound, ab initio calculations could be employed to obtain highly precise values for its total energy, heat of formation, and the relative energies of different conformations. Furthermore, these methods are exceptionally useful for predicting spectroscopic properties. For instance, by calculating the vibrational frequencies of the molecule, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be predicted. nih.govnih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its movement over time. MD simulations model the behavior of a molecule by applying classical mechanics to its atoms. By calculating the forces between atoms and integrating Newton's equations of motion, MD can track the trajectory of every atom in the system over a period of time, typically from nanoseconds to microseconds. jbiochemtech.com
For this compound, MD simulations are particularly insightful due to the molecule's inherent flexibility. The large, 12-membered cyclododecyl ring can adopt numerous conformations, and the rotatable bonds in the phenoxyacetamide linker add further degrees of freedom. An MD simulation can explore this vast conformational landscape, revealing the most stable (lowest energy) shapes the molecule is likely to adopt and the energy barriers between them. ut.ee This provides a dynamic understanding of the molecule's structure in solution, which is crucial for understanding its interactions with biological targets.
Molecular Docking and Ligand-Target Interaction Studies (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is a cornerstone of computer-aided drug design.
Research into the broader class of 2-phenoxyacetamide (B1293517) derivatives has identified them as promising scaffolds for inhibiting various biological targets, such as the main protease (Mpro) of SARS-CoV-2. nih.gov Although specific docking studies targeting this compound are not prominent, the existing research on related compounds provides a clear framework for how such an investigation would proceed. nih.gov
Structure-Based Pharmacophore Modeling of Phenoxyacetamide Scaffolds
A pharmacophore is an abstract description of the molecular features that are essential for a ligand to be recognized by a specific receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
For the phenoxyacetamide scaffold, pharmacophore models have been developed based on how known active compounds bind to their targets. nih.govmdpi.com For example, in studies of SARS-CoV-2 Mpro inhibitors, a successful pharmacophore model consisted of hydrogen bond acceptor (HBA) and hydrophobic (H) features. nih.gov The phenoxy group is often identified as a key hydrophobic feature responsible for crucial interactions within the receptor's binding pocket. mdpi.com The this compound molecule fits this model well, with the phenoxy ring and the large cyclododecyl group providing significant hydrophobicity, and the amide oxygen and ether oxygen acting as potential hydrogen bond acceptors.
Binding Energy Calculations and Ligand Efficiency Analysis for Theoretical Targets
After a docking simulation places this compound into the binding site of a theoretical target protein, the strength of the interaction is estimated by calculating a binding energy or a docking score. Lower energy values typically indicate a more stable and favorable interaction.
In studies of related phenoxyacetamide derivatives against the SARS-CoV-2 main protease, calculated free energies of binding (ΔGbind) for promising hits ranged from -6.83 to -7.20 kcal/mol. nih.gov These values suggest a strong and stable interaction. The table below shows hypothetical docking results for this compound against a potential protein target, based on findings for similar compounds.
| Parameter | Definition | Hypothetical Value | Interpretation |
| Binding Energy (ΔGbind) | The free energy change upon ligand binding. | -7.5 kcal/mol | A strong, favorable binding interaction is predicted. |
| Key Interacting Residues | Amino acids in the target's binding site forming contacts. | His41, Cys145, Met165 | Prediction of specific hydrogen bonds and hydrophobic contacts. |
| Ligand Efficiency (LE) | Binding energy per non-hydrogen atom (ΔG/N). | 0.30 | A measure of how efficiently the ligand binds relative to its size. |
Ligand efficiency (LE) is a metric used to assess the quality of a lead compound. It relates the binding energy to the size of the molecule (number of heavy atoms). This helps identify smaller, more efficient binders that have greater potential for optimization into successful drug candidates. The large size of the cyclododecyl group would make this an important metric to consider for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenoxyacetamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. In the context of phenoxyacetamide derivatives, QSAR studies have been pivotal in elucidating the key structural features that govern their biological effects.
Several QSAR studies have been conducted on various series of phenoxyacetamide derivatives to understand their potential as therapeutic agents. For instance, QSAR models have been developed for 2-phenoxyacetamide analogues as potent and selective monoamine oxidase (MAO) inhibitors. crpsonline.com One such study on a series of 20 phenoxyacetamide derivatives revealed a good correlation between the structural descriptors and the MAO inhibitory activity. The best-developed model showed a high regression coefficient (r²) of 0.9033 and a cross-validated correlation coefficient (q²) of 0.8376, indicating good predictive ability. crpsonline.com The key descriptors identified in this model were molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability. The positive correlation with MW suggested that bulkier groups might enhance MAO inhibition, while the negative correlations with HOMO energy and Beta Polarizability indicated that less polar, more electrophilic compounds could be more active. crpsonline.com
Another QSAR study focused on phenoxyacetamide derivatives as selective MAO-B inhibitors. researchgate.net This study utilized a series of 28 compounds to construct a 2D-QSAR model. The model was validated statistically and demonstrated significant predictive power for the biological activity of compounds in both the training and test sets. researchgate.net Such models are crucial for designing novel molecules with potentially enhanced inhibitory activity against MAO-B. researchgate.net
Furthermore, a QSAR study on phenoxyacetamide derivatives as MAO-A inhibitors also highlighted the importance of specific physicochemical properties. researchgate.net This research indicated that thermodynamic descriptors like total energy, molar refractivity, and logP, along with steric descriptors, play a significant role in their activity. researchgate.net The models generated from these studies provide a quantitative framework for understanding how modifications to the phenoxyacetamide scaffold, such as altering the substituents on the phenyl ring or the N-acyl group, can influence biological activity. For a compound like this compound, these models would suggest that the large, lipophilic cyclododecyl group would significantly impact its activity profile.
Table 1: Key Descriptors in QSAR Models for Phenoxyacetamide Derivatives
| Biological Target | Key Descriptors | Correlation | Implication for Activity | Reference |
|---|---|---|---|---|
| MAO-A | Thermodynamic and Steric Descriptors (Total Energy, Molar Refractivity, logP) | Varies | Important for inhibitory action | researchgate.net |
| MAO-B | Not specified in detail | - | Model showed significant predictive ability | researchgate.net |
| MAO (general) | Molecular Weight (MW) | Positive | Higher molecular weight may increase activity | crpsonline.com |
| MAO (general) | HOMO Energy | Negative | Electrophilic groups may increase activity | crpsonline.com |
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools that have been increasingly applied to the study of phenoxyacetamide derivatives to accelerate the discovery of new bioactive compounds. researchgate.net Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. nih.govchem-space.com
Structure-based virtual screening has been successfully employed to identify novel phenoxyacetamide derivatives with specific biological activities. For example, this approach led to the discovery of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new inhibitors of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia. nih.gov This process involves docking candidate molecules into the 3D structure of the target protein to predict their binding affinity and mode. nih.govnih.gov
In another application, in silico studies have explored 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net These studies use computational docking and molecular dynamics simulations to evaluate the binding interactions between the phenoxyacetamide scaffold and the active site of the protease. The results from such screenings can prioritize compounds for synthesis and experimental testing. researchgate.net
Ligand-based virtual screening is another approach that has been used. chem-space.com This method relies on the knowledge of known active ligands to identify new compounds with similar properties. Pharmacophore modeling, a common ligand-based technique, identifies the essential 3D arrangement of chemical features required for biological activity. This model is then used as a filter to search compound databases for molecules that match the pharmacophore. mdpi.com
For a molecule like this compound, its structure can be used as a query in various cheminformatics applications. Its 3D conformation can be docked into the binding sites of various targets to predict potential biological activities through inverse virtual screening. nih.gov The physicochemical properties of the bulky and hydrophobic cyclododecyl group, combined with the phenoxyacetamide core, make it an interesting candidate for virtual screening campaigns against targets with large, hydrophobic binding pockets.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Analytical Method Development and Validation for N Cyclododecyl 2 Phenoxyacetamide
Chromatographic Separation Techniques Development
The development of chromatographic methods for N-cyclododecyl-2-phenoxyacetamide is centered on achieving optimal separation from potential impurities and degradation products. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's significant non-polar character contributed by the cyclododecyl ring.
Method optimization would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a logical starting point, given its versatility and effectiveness in retaining non-polar compounds. jocpr.compensoft.netnih.gov The mobile phase would typically consist of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate (B1210297) to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.compensoft.net A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would be essential to ensure the elution of the highly retained this compound while also separating it from more polar impurities.
A photodiode array (PDA) detector would be employed for method development to monitor the elution at multiple wavelengths, helping to identify the optimal wavelength for quantification and to assess peak purity. researchgate.net
Table 1: Illustrative Optimized RP-HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | PDA at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high molecular weight and the presence of the amide group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to enhance its volatility and thermal stability. researchgate.netresearch-solution.com
A common derivatization strategy for amides is silylation, which involves replacing the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are effective for this purpose. sigmaaldrich.com The resulting TMS-derivative is significantly more volatile and less polar, making it amenable to GC analysis.
The GC method would be optimized by selecting an appropriate capillary column (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane), and optimizing the temperature program to ensure good separation and peak shape.
Table 2: Proposed GC Method Parameters for TMS-Derivatized this compound
| Parameter | Proposed Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Temperature Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is an attractive alternative to both HPLC and GC, particularly for the separation of non-polar compounds. nih.govresearchgate.net Given the non-polar nature of the cyclododecyl group, SFC could offer faster and more efficient separations of this compound compared to HPLC, with the added benefit of using environmentally benign supercritical CO2 as the primary mobile phase component. nih.gov
Method development in SFC would focus on the selection of an appropriate stationary phase and a polar organic co-solvent (modifier) to be mixed with the supercritical CO2. A variety of columns, including those with polar (e.g., diol, 2-ethylpyridine) and non-polar (e.g., C18) stationary phases, could be screened to achieve the desired selectivity. nih.govwaters.com Methanol is a common and effective modifier. rsc.org The back pressure and temperature are also critical parameters that influence the density of the supercritical fluid and, consequently, the retention and selectivity of the separation. waters.com
Table 3: Potential SFC Method Parameters for this compound
| Parameter | Potential Condition |
| Column | 2-Ethylpyridine, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | PDA Detector |
Hyphenated Techniques for Comprehensive Analysis
For unambiguous identification and sensitive quantification, especially in complex matrices, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for the trace-level quantification of this compound in various samples. An electrospray ionization (ESI) source would be the most appropriate interface, likely operating in positive ion mode to protonate the amide nitrogen. ddtjournal.com
Method development would involve optimizing the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the generation of the protonated molecule [M+H]+. Subsequently, collision-induced dissociation (CID) would be used to generate characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. fateallchem.dk The fragmentation of the amide bond is a common pathway for such compounds. nih.govunl.pt
Table 4: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Hypothetical Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ | m/z 332.26 |
| Product Ion 1 (Quantifier) | m/z 151.08 (phenoxyacetyl moiety) |
| Product Ion 2 (Qualifier) | m/z 182.19 (cyclododecylamine moiety) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds. Following derivatization as described in section 5.1.2, the TMS-derivative of this compound can be analyzed by GC-MS. Electron Ionization (EI) is the most common ionization technique for GC-MS, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound.
The mass spectrum of the derivatized compound would be expected to show a molecular ion and characteristic fragment ions resulting from the cleavage of the amide bond and the cyclododecyl ring. nih.govresearchgate.net These fragmentation patterns are crucial for structural confirmation.
Table 5: Anticipated GC-MS Parameters and Fragmentation Data
| Parameter | Anticipated Condition/Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| TMS-Derivative Molecular Ion [M]+ | m/z 403.3 |
| Key Fragment Ion 1 | m/z 151.1 (phenoxyacetyl moiety) |
| Key Fragment Ion 2 | m/z 254.2 (TMS-cyclododecylamine moiety) |
| Scan Range | m/z 50-500 |
Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment
Capillary Electrophoresis (CE) stands as a powerful technique for the purity assessment of this compound, particularly for resolving charged impurities that may be structurally similar to the main compound. Due to the neutral nature of this compound itself, Micellar Electrokinetic Chromatography (MEKC), a modification of CE, is often employed. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, forming micelles that act as a pseudostationary phase. This allows for the separation of neutral molecules based on their differential partitioning between the micelles and the surrounding aqueous buffer.
A typical MEKC method for this compound might involve a fused-silica capillary, a phosphate buffer at a pH that ensures the stability of the compound, and sodium dodecyl sulfate (B86663) (SDS) as the micellar phase. The separation is driven by the electroosmotic flow (EOF) and the electrophoretic mobility of the micelles. Analytes that partition more strongly into the micelles will have a slower migration time. This technique is highly efficient and requires minimal sample and reagent volumes, making it an attractive option for purity profiling, especially in early-stage research where sample quantity may be limited.
Method Validation Parameters and Performance Characteristics in Research Contexts
The validation of analytical methods is a critical process that demonstrates the suitability of a developed procedure for its intended purpose. In a research setting, this ensures that the data generated regarding this compound is accurate and reliable.
Selectivity and Specificity in this compound Analysis
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. For this compound, a key challenge is to separate it from structurally related compounds, including potential starting materials like phenoxyacetic acid and cyclododecylamine (B73247), or byproducts from the synthesis.
Specificity is the ultimate degree of selectivity, proving that the method signal is solely from the target analyte. This is often confirmed by comparing the analytical data from the sample with that of a certified reference standard of this compound. In chromatographic methods like HPLC, peak purity analysis using a photodiode array (PDA) detector can be employed to assess the homogeneity of the chromatographic peak corresponding to this compound.
Linearity and Dynamic Range Determination
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval over which this linearity, as well as acceptable accuracy and precision, is achieved. To determine the linearity for this compound analysis, a series of standard solutions of varying concentrations are prepared and analyzed.
The resulting data, typically the instrument response versus the concentration, are then subjected to linear regression analysis. A high correlation coefficient (R² > 0.99) is generally considered indicative of a strong linear relationship.
Below is a table representing hypothetical linearity data for this compound analysis by HPLC:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,987 |
| 25.0 | 379,967 |
| 50.0 | 758,990 |
| 100.0 | 1,520,105 |
Hypothetical data for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
These parameters are crucial for analyzing trace amounts of this compound or its impurities. They are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value | Method |
| Limit of Detection (LOD) | 0.1 µg/mL | Based on a signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Based on a signal-to-noise ratio of 10:1 |
Hypothetical data for illustrative purposes.
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of this compound (e.g., a spiked matrix or a certified reference material) and comparing the measured value to the true value.
Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
The following table shows hypothetical precision and accuracy data for the analysis of this compound:
| QC Sample Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| 5.0 | 1.8 | 2.5 | 98.5 |
| 50.0 | 1.2 | 1.9 | 101.2 |
| 100.0 | 0.9 | 1.5 | 99.8 |
Hypothetical data for illustrative purposes.
Mechanistic Studies of Chemical Reactivity and Degradation of N Cyclododecyl 2 Phenoxyacetamide
Elucidation of Reaction Kinetics and Mechanisms
No specific studies detailing the reaction kinetics (e.g., rate constants, reaction orders) or the mechanistic pathways for N-cyclododecyl-2-phenoxyacetamide were found in the available scientific literature. While computational methods like Density Functional Theory (DFT) are used to predict chemical reactivity for some organic compounds, such an analysis for this compound is not publicly available. mdpi.com
Stability and Reactivity Under Various Chemical Conditions
There is no published data concerning the stability and reactivity of this compound under different chemical environments (e.g., acidic, basic, oxidative, or reductive conditions). Studies on other compounds show that stability is highly dependent on molecular structure and the specific conditions applied, but this information cannot be directly extrapolated to this compound. nih.govgoogle.com
Photodegradation Pathways in Chemical Systems
Specific research on the photodegradation of this compound, including the identification of photoproducts and the elucidation of degradation pathways, is not available. General studies on the photodegradation of other chemical classes, such as pesticides or pharmaceuticals, indicate that breakdown often occurs via cleavage of weaker bonds or transformation of functional groups upon light absorption, but these are not specific to the target compound. scispace.compjoes.com
Hydrolytic Degradation Mechanisms in Controlled Environments
No experimental data exists in the literature regarding the hydrolytic degradation of this compound. The hydrolysis of an amide bond is a fundamental organic reaction, typically occurring under acidic or basic conditions, leading to a carboxylic acid and an amine. fiveable.me However, the rate and specific mechanism for this compound under controlled environmental conditions (e.g., varying pH and temperature) have not been documented. Studies on the hydrolysis of polymers and other small molecules demonstrate that factors like steric hindrance from the bulky cyclododecyl group would likely influence the rate of hydrolysis, but empirical data is required for a definitive analysis. nih.govmdpi.com
Exploration of N Cyclododecyl 2 Phenoxyacetamide in Advanced Materials Science and Non Biological Applications
Role as a Synthetic Intermediate for Novel Chemical Entities
N-cyclododecyl-2-phenoxyacetamide possesses several reactive sites that could theoretically make it a versatile synthetic intermediate. The amide linkage can undergo hydrolysis to yield cyclododecylamine (B73247) and phenoxyacetic acid, or the N-H bond could be functionalized. The large, flexible cyclododecyl ring offers lipophilicity and unique conformational properties, while the phenoxyacetamide moiety provides a rigid, aromatic component.
In principle, this compound could serve as a starting material for more complex molecules. For instance, modifications of the phenyl ring or the cyclododecyl ring could lead to novel structures with potential applications in various fields. However, no specific examples of its use as a synthetic intermediate are documented in the surveyed literature. General synthetic routes for similar N-substituted acetamides often involve the reaction of an amine with an acyl chloride or an ester. researchgate.netmdpi.com
Potential in Polymer Chemistry and Functional Materials Development
The structure of this compound suggests potential as a monomer or a functional additive in polymer science. The cyclododecyl group could impart flexibility and impact the thermal properties of a polymer backbone, while the phenoxyacetamide group could introduce rigidity and potential for hydrogen bonding. Polymers incorporating such structures might exhibit interesting self-assembly properties or be useful as functional materials. specificpolymers.compolysciences.combenasque.orgbohrium.comnih.gov
The concept of polymerization-induced self-assembly (PISA) is a powerful technique for creating block copolymer nanoparticles of various morphologies. chemsoc.org.cn While there is no evidence of this compound being used in PISA, its amphiphilic nature could, in theory, be exploited in such processes. However, without experimental data, its suitability and the properties of any resulting polymers remain speculative.
Supramolecular Chemistry and Self-Assembly Investigations
Supramolecular chemistry focuses on the non-covalent interactions between molecules. rug.nl The amide group in this compound is a classic motif for forming hydrogen-bonded assemblies. The combination of the bulky, hydrophobic cyclododecyl ring and the planar, aromatic phenoxy group could lead to complex self-assembled structures in solution or on surfaces, such as sheets or fibers. nih.govrsc.orgrsc.org
The formation of such structures is often influenced by the solvent and the presence of other molecules or ions. nih.govglycoforum.gr.jp For instance, cyclodextrins are known to form inclusion complexes that can act as building blocks for supramolecular structures. glycoforum.gr.jp While these general principles are well-established, no studies have specifically investigated the self-assembly behavior of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
